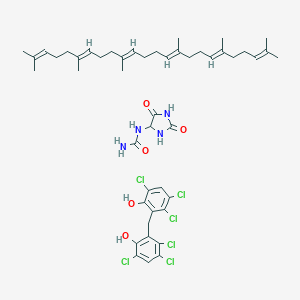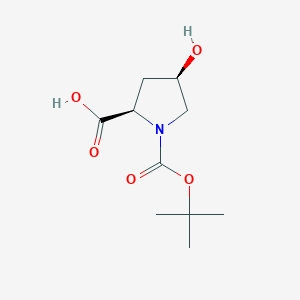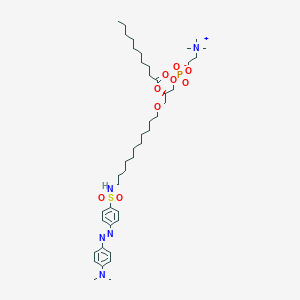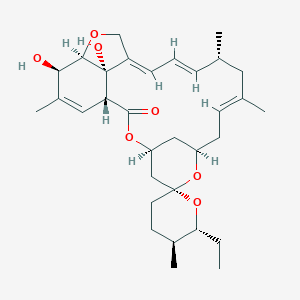
N-Methyl-2,7-diazapyrenium
Vue d'ensemble
Description
N-Methyl-2,7-diazapyrenium (MDAP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDAP is a fluorescent dye that has been used as a probe for studying biological processes, such as protein-protein interactions, membrane dynamics, and enzyme activity.
Mécanisme D'action
N-Methyl-2,7-diazapyrenium functions as a fluorescent probe by emitting light when it is excited by a light source. The fluorescence intensity of N-Methyl-2,7-diazapyrenium is dependent on its environment, such as pH, polarity, and temperature. The mechanism of action of N-Methyl-2,7-diazapyrenium is based on the principle of fluorescence resonance energy transfer (FRET), which allows the detection of molecular interactions and conformational changes in biological systems.
Effets Biochimiques Et Physiologiques
N-Methyl-2,7-diazapyrenium has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without significant adverse effects. N-Methyl-2,7-diazapyrenium has been shown to be membrane-permeable, which allows it to be used in live-cell imaging experiments. Additionally, N-Methyl-2,7-diazapyrenium has been shown to be stable in biological fluids, such as serum and plasma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-2,7-diazapyrenium as a fluorescent probe include its high sensitivity, selectivity, and versatility. N-Methyl-2,7-diazapyrenium can be used in various biological systems, including cells, tissues, and animals. Additionally, N-Methyl-2,7-diazapyrenium can be used in combination with other fluorescent probes to study multiple biological processes simultaneously. The limitations of using N-Methyl-2,7-diazapyrenium include its photobleaching and phototoxicity, which can affect the accuracy and reproducibility of the results.
Orientations Futures
The future directions of N-Methyl-2,7-diazapyrenium research include the development of new N-Methyl-2,7-diazapyrenium derivatives with improved properties, such as increased stability and brightness. Additionally, N-Methyl-2,7-diazapyrenium can be used in combination with other imaging techniques, such as super-resolution microscopy and electron microscopy, to study biological processes at high resolution. Finally, N-Methyl-2,7-diazapyrenium can be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets.
Conclusion:
In conclusion, N-Methyl-2,7-diazapyrenium is a versatile fluorescent probe that has been widely used in scientific research applications. Its unique properties, such as high sensitivity and selectivity, make it a valuable tool for studying biological processes. While there are limitations to using N-Methyl-2,7-diazapyrenium, its potential for future research and development is promising.
Méthodes De Synthèse
The synthesis of N-Methyl-2,7-diazapyrenium involves the reaction of 2,7-diazapyrenium with methyl iodide in the presence of a base. The reaction yields N-Methyl-2,7-diazapyrenium as a yellow powder with a melting point of 122-124°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-Methyl-2,7-diazapyrenium has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, such as the interactions between transcription factors and DNA. N-Methyl-2,7-diazapyrenium has also been used to study membrane dynamics, such as lipid bilayer formation and membrane fusion. Additionally, it has been used to study enzyme activity, such as the activity of proteases and kinases.
Propriétés
IUPAC Name |
6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N2/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11/h2-9H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSBLOJAOBUSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156222 | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,7-diazapyrenium | |
CAS RN |
129693-89-6 | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129693896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,7-diazapyrenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)




